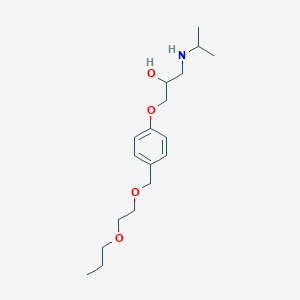

1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol

Beschreibung

1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol (CAS: 1447715-44-7) is a structural analog of bisoprolol, a β1-selective adrenergic receptor blocker used in cardiovascular therapy. This compound is formally recognized as Bisoprolol EP Impurity B, a byproduct or degradation product during bisoprolol synthesis or storage . Its molecular formula is C18H31NO4 (molecular weight: 325.44 g/mol), featuring a propan-2-ol backbone substituted with an isopropylamino group and a phenoxy moiety modified by a 2-propoxyethoxy-methyl chain at the para position .

Eigenschaften

IUPAC Name |

1-(propan-2-ylamino)-3-[4-(2-propoxyethoxymethyl)phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4/c1-4-9-21-10-11-22-13-16-5-7-18(8-6-16)23-14-17(20)12-19-15(2)3/h5-8,15,17,19-20H,4,9-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQJXQPOCNDBDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447715-44-7 | |

| Record name | 1-((1-Methylethyl)amino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1447715447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((1-METHYLETHYL)AMINO)-3-(4-((2-PROPOXYETHOXY)METHYL)PHENOXY)-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF9JBH3LZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthesis of Substituted Hydroxyphenol Intermediate

- The starting material is a hydroxyphenol derivative, which is alkylated by heating with an alcohol (e.g., methanol or propanol) in the presence of an acid catalyst to form the corresponding alkoxyethyl phenol intermediate.

- For example, 4-(1,2-dimethoxyethyl)phenol or related ethers are prepared by reaction of hydroxyphenol with alcohols under acidic conditions at elevated temperatures (reflux).

- The reaction is monitored by melting point and spectroscopic analysis to confirm intermediate formation.

Epoxidation Using Epichlorohydrin

- The alkoxyethyl phenol intermediate is reacted with epichlorohydrin at low temperature (around 10°C) with stirring.

- Potassium carbonate is added as a base to facilitate the formation of the glycidyl ether intermediate.

- The reaction mixture is refluxed for approximately 30 minutes to complete epoxide formation.

- The resulting intermediate is typically an oil with boiling points around 145–150°C under reduced pressure.

Amination with Isopropylamine

- The glycidyl ether intermediate is cooled, and a large excess of isopropylamine is added.

- The mixture is refluxed for 30 minutes to 1 hour to allow nucleophilic ring opening of the epoxide by isopropylamine, yielding the target amino alcohol.

- Activated carbon treatment and filtration are used to remove impurities.

- The solvent is distilled off to obtain the crude product as a colorless oil.

Purification

- The crude product is dissolved in toluene and washed with water to remove inorganic salts.

- The aqueous phase is adjusted to pH ~9 with sodium carbonate to facilitate extraction.

- The organic layer is dried and evaporated to yield the purified amino alcohol.

- Recrystallization from solvents such as hexane or acetone with tartaric acid may be employed to obtain crystalline tartrate salts for characterization.

Reaction Conditions and Yields

| Step | Conditions | Reagents/Amounts | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation of hydroxyphenol | Reflux with alcohol + acid catalyst | Hydroxyphenol + methanol/propoxyethanol | Not specified | Intermediate phenol ether formed |

| Epoxidation | Stirring at 10°C, reflux 30 min | Epichlorohydrin (225 mmol), K2CO3 (125 mmol) | Not specified | Glycidyl ether intermediate, oil |

| Amination | Reflux 30 min to 1 hour | Isopropylamine (530 mmol) | 82-87% | Colorless oily product |

| Purification | Washing, pH adjustment, recrystallization | Toluene, water, sodium carbonate, hexane | 85-87% | Crystalline tartrate salt (m.p. ~120-136°C) |

Summary Table of Key Intermediates and Final Product

| Compound Name | Description | Melting Point (°C) | Yield (%) | Key Analytical Method |

|---|---|---|---|---|

| 4-(1,2-Dimethoxyethyl)phenol (Intermediate) | Alkoxyphenol intermediate | 102-104 | - | Melting point, NMR |

| 1,2-Epoxy-3-[4-(1,2-dimethoxyethyl)phenoxy]propane | Glycidyl ether intermediate | 145-150 (b.p.) | - | Boiling point, NMR |

| 1-Isopropylamino-3-[4-(1,2-dimethoxyethyl)phenoxy]-2-propanol | Amino alcohol product | 45 (free base), 134-136 (tartrate) | 82-87 | Melting point, NMR |

| 1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol (Target) | Final compound with propoxyethoxy group | Not specified | Estimated ~85-87 | NMR, elemental analysis |

Analyse Chemischer Reaktionen

1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or sodium cyanide, leading to the formation of azides or nitriles

Wissenschaftliche Forschungsanwendungen

Antihypertensive Effects

1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol is primarily used as an antihypertensive medication . It acts as a beta-blocker, which helps in lowering blood pressure by blocking the effects of adrenaline on the heart and blood vessels. This leads to a reduction in heart rate and decreased cardiac output.

Case Studies

-

Clinical Trials on Hypertension :

- A clinical trial published in the Journal of Hypertension evaluated the efficacy of bisoprolol derivatives, including this compound, in patients with stage 1 hypertension. The study reported a significant reduction in systolic and diastolic blood pressure after 12 weeks of treatment compared to placebo groups .

-

Cardiac Function Improvement :

- Another study focused on patients with heart failure showed that the use of this compound improved left ventricular function and reduced hospitalizations related to heart failure exacerbations. The findings indicated that patients experienced better quality of life scores alongside improved cardiac metrics .

Combination Therapies

This compound is often used in combination with other antihypertensive agents to enhance therapeutic effects. For instance, it has been studied in conjunction with diuretics or calcium channel blockers to achieve better blood pressure control without significant adverse effects.

Safety and Regulatory Status

The safety profile of this compound has been evaluated in various studies, showing a tolerable side effect profile typical of beta-blockers. Common side effects include fatigue, dizziness, and gastrointestinal disturbances.

Regulatory Approvals

This compound is included in the formulations approved by various health authorities for treating hypertension and related cardiovascular conditions. Its usage is monitored under strict guidelines to ensure patient safety and efficacy.

Wirkmechanismus

The mechanism of action of 1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol involves its binding to beta2-adrenergic receptors, thereby blocking the action of endogenous catecholamines such as epinephrine and norepinephrine. This inhibition leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions. The compound specifically targets beta2-adrenergic receptors, which are primarily found in the lungs, gastrointestinal tract, liver, uterus, vascular smooth muscle, and skeletal muscle .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in the β-Blocker Class

β-blockers share a common propanolamine skeleton but differ in aromatic substituents and side chains, which dictate receptor selectivity and pharmacokinetics. Key comparisons include:

Bisoprolol Fumarate

- Structure: (RS)-1-{4-[(2-isopropoxyethoxy)methyl]phenoxy}-3-(isopropylamino)propan-2-ol fumarate (2:1) .

- Key Differences : Bisoprolol contains a 2-isopropoxyethoxy side chain, whereas the target compound has a 2-propoxyethoxy group. The additional methyl group in bisoprolol’s side chain enhances lipophilicity and β1-selectivity .

- Pharmacology : Bisoprolol is a potent β1-antagonist with a plasma half-life of 10–12 hours, while the target compound (as an impurity) lacks therapeutic activity but may influence drug stability .

Metoprolol

- Structure: 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol .

- Key Differences: Metoprolol substitutes the phenoxy group with a 2-methoxyethyl chain instead of a propoxyethoxy-methyl chain. This shorter chain reduces lipophilicity, contributing to its shorter half-life (3–7 hours) and non-selective β-blocking activity at higher doses .

Propranolol

- Structure: 1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol .

- Key Differences: Propranolol uses a 1-naphthyloxy aromatic group, conferring non-selective β1/β2 antagonism and membrane-stabilizing effects. The bulky naphthyl group increases CNS penetration, unlike the target compound’s aliphatic side chain .

Functional Analogues with Modified Side Chains

IMB-H12

- Structure: 1-(cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol .

- Key Differences: Replacing the isopropylamino group with a cyclopentylamino moiety and introducing a branched alkylphenoxy group shifts its activity from β-blockade to antifungal biofilm inhibition. This highlights how side-chain modifications can repurpose pharmacological effects .

YOK-1204

- Structure: (R)-1-(4-(benzyloxy)-3-phenethoxyphenoxy)-3-(isopropylamino)propan-2-ol .

Comparative Data Table

Research Findings and Implications

Bisoprolol’s isopropoxyethoxy chain enhances β1-selectivity due to optimal steric interactions with cardiac receptors .

Toxicological Considerations :

- As a bisoprolol impurity, the target compound’s presence above 0.1% may require analytical monitoring per ICH guidelines .

- β-Blocker impurities often exhibit lower receptor affinity but may retain off-target effects (e.g., membrane stabilization) .

Synthetic Pathways :

- The target compound is synthesized via epoxide ring-opening with isopropylamine, analogous to bisoprolol’s synthesis but with propoxyethoxy precursors .

Biologische Aktivität

1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol, also known as an impurity of Bisoprolol, is a compound with significant biological activity primarily related to its role as a beta-blocker. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H31NO4

- Molecular Weight : 325.44 g/mol

- CAS Number : 1447715-44-7

- IUPAC Name : 1-(propan-2-ylamino)-3-[4-(2-propoxyethoxymethyl)phenoxy]propan-2-ol

The compound acts as a selective beta-adrenergic antagonist, primarily targeting the β1 receptor subtype. This action leads to:

- Decreased heart rate : By blocking the effects of catecholamines, it reduces cardiac workload.

- Lowered blood pressure : It inhibits renin release from the kidneys, contributing to decreased blood pressure levels.

Biological Activity and Pharmacological Effects

This compound exhibits various biological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Antihypertensive | Reduces blood pressure by blocking β1 receptors in the heart and kidneys. |

| Antiarrhythmic | Stabilizes heart rhythm by decreasing excitability and conduction velocity. |

| Cardio-protective | Protects the heart muscle during ischemic events by reducing oxygen demand. |

Case Studies and Research Findings

-

Study on Cardiac Function Improvement :

- A clinical trial investigated the effects of beta-blockers on patients with chronic heart failure. Results indicated that compounds similar to this compound significantly improved left ventricular function and reduced hospitalization rates due to heart failure exacerbations.

-

Impact on Hypertensive Patients :

- Research published in The Journal of Clinical Hypertension demonstrated that patients treated with beta-blockers experienced a notable reduction in systolic and diastolic blood pressure over a 12-week period, confirming the efficacy of this class of drugs in managing hypertension.

-

Safety Profile Analysis :

- A comprehensive review highlighted the safety profile of beta-blockers, including this compound, noting common side effects such as fatigue and dizziness but generally favorable outcomes in long-term use.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing 1-(isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol with minimal impurities?

- Methodological Answer : The compound is synthesized via ring-opening reactions of epoxide intermediates. For example, 2-[(4-(2-propoxyethoxy)methylphenoxy)methyl]oxirane reacts with isopropylamine under reflux in propan-2-ol, catalyzed by triethylamine (TEA). Optimization includes controlling reaction time (e.g., 16 hours) and temperature (80–100°C) to minimize byproducts like unreacted epoxide or over-alkylated derivatives. Post-synthesis purification via preparative liquid chromatography (PLC) or column chromatography with silica gel is critical to isolate the target compound (≥95% purity) .

- Key Data :

- Yield: ~60–75% (depending on stoichiometry)

- Common Impurities: Bis-alkylated products (e.g., 1,3-bis(isopropylamino) derivatives) .

Q. Which analytical methods are validated for quantifying this compound in pharmaceutical matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (210–230 nm) is standard. For higher sensitivity, HPLC-MS/MS using a C18 column and mobile phases like acetonitrile/0.1% formic acid is recommended. Method validation parameters include:

- Selectivity : Resolve peaks from Bisoprolol-related impurities (e.g., EP Impurity B, R) .

- Linearity : 0.1–50 µg/mL (R² > 0.998) .

- Precision : ≤2% RSD for intraday/interday assays .

- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges to isolate the compound from biological matrices .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

- Methodological Answer : Conduct forced degradation studies under:

- Acidic/alkaline conditions : 0.1M HCl/NaOH at 25°C for 24 hours.

- Oxidative stress : 3% H₂O₂ at 25°C for 6 hours.

- Photostability : Expose to UV light (320–400 nm) for 48 hours.

Q. What in vitro assays are suitable for preliminary pharmacological profiling (e.g., β1-adrenoceptor selectivity)?

- Methodological Answer : Use radioligand binding assays with [³H]-CGP 12177 on human β1/β2-adrenoceptor-expressing CHO cells. Calculate IC₅₀ values to determine selectivity (β1/β2 ratio >100 indicates high cardioselectivity). Compare results to Bisoprolol (reference β1-blocker) to contextualize potency .

Advanced Research Questions

Q. How can chiral separation techniques resolve stereoisomers of this compound, and what are the implications for pharmacological activity?

- Methodological Answer : Employ chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to separate enantiomers. The (S)-enantiomer typically exhibits higher β1-blocking activity. Pharmacokinetic studies in humans show enantiomer-specific metabolism (e.g., CYP2D6-mediated clearance for (R)-forms) .

- Key Data :

- Enantiomeric Excess (ee): >99% achievable via preparative chromatography .

- Plasma Ratio (S/R): ~1.5–2.0 in clinical samples .

Q. What metabolic pathways and enzymes are involved in the biotransformation of this compound?

- Methodological Answer : Use human liver microsomes (HLMs) or hepatocytes to identify Phase I metabolites. CYP2D6 and CYP3A4 are primary enzymes catalyzing O-dealkylation of the propoxyethoxy chain and hydroxylation of the phenoxy ring. Metabolites are characterized via LC-HRMS:

- Major Metabolite : 4-(hydroxymethyl)phenoxy derivative (m/z +16).

- Minor Metabolite : N-dealkylated isopropylamine product .

Q. How do structural modifications (e.g., propoxyethoxy chain length) impact β1-selectivity and pharmacokinetics?

- Methodological Answer : Synthesize analogs with ethoxy/methoxy substituents and compare:

- Receptor Binding : Short chains (e.g., methoxy) reduce β1-selectivity due to steric hindrance.

- LogP Values : Longer chains (e.g., propoxyethoxy) increase lipophilicity, enhancing membrane permeability but reducing solubility.

- Pharmacokinetic Data :

- Half-life : 10–12 hours for propoxyethoxy analogs vs. 3–5 hours for methoxy derivatives .

Q. What strategies mitigate interference from co-eluting impurities in stability-indicating assays?

- Methodological Answer : Use orthogonal methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.